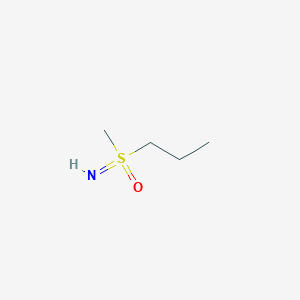![molecular formula C7H6BrNO3S B13541581 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid is an organic compound with the molecular formula C7H6BrNO3S It is a derivative of pyridine, featuring a bromine atom at the 6th position and a sulfinyl group attached to the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid typically involves the bromination of pyridine followed by the introduction of the sulfinyl and acetic acid groups. One common method involves the use of bromine and a suitable catalyst to brominate pyridine at the 6th position. The resulting 6-bromopyridine is then subjected to sulfoxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group. Finally, the acetic acid moiety is introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid.
Reduction: Formation of 2-[(6-Pyridin-2-yl)sulfinyl]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-Chloropyridin-2-yl)sulfinyl]acetic acid
- 2-[(6-Fluoropyridin-2-yl)sulfinyl]acetic acid
- 2-[(6-Iodopyridin-2-yl)sulfinyl]acetic acid
Uniqueness
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and iodo analogs .
Propiedades
Fórmula molecular |
C7H6BrNO3S |
|---|---|
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
2-(6-bromopyridin-2-yl)sulfinylacetic acid |
InChI |
InChI=1S/C7H6BrNO3S/c8-5-2-1-3-6(9-5)13(12)4-7(10)11/h1-3H,4H2,(H,10,11) |
Clave InChI |
PMSMZQRZZYWDNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)S(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


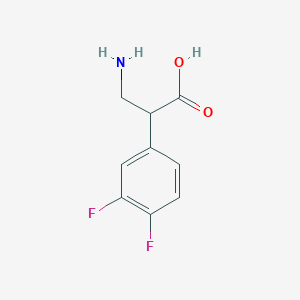
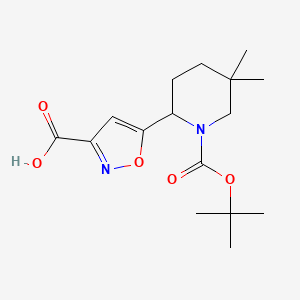
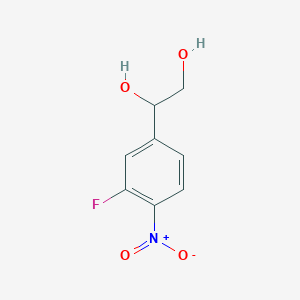
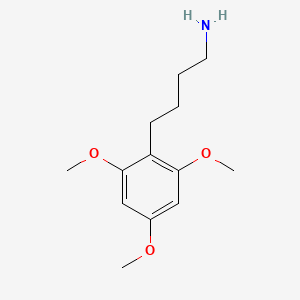


![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)

